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Compound of Interest

Compound Name: (R)-Glycidyl phenyl ether

Cat. No.: B1332718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

molecule (R)-Glycidyl phenyl ether. The interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR),

and Mass Spectrometry (MS) data is detailed, offering a foundational resource for its

identification and characterization in research and drug development settings.

Molecular Structure
(R)-Glycidyl phenyl ether, with the chemical formula C₉H₁₀O₂, possesses a distinct structure

featuring a phenyl ring, an ether linkage, and a chiral epoxide ring. This unique combination of

functional groups gives rise to a characteristic spectroscopic fingerprint.

Structure:

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of (R)-Glycidyl phenyl ether.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (R)-Glycidyl phenyl ether

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1332718?utm_src=pdf-interest
https://www.benchchem.com/product/b1332718?utm_src=pdf-body
https://www.benchchem.com/product/b1332718?utm_src=pdf-body
https://www.benchchem.com/product/b1332718?utm_src=pdf-body
https://www.benchchem.com/product/b1332718?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30 m 2H Ar-H (ortho)

~6.95 m 3H Ar-H (meta, para)

~4.20 dd 1H O-CH₂ (Ha)

~3.95 dd 1H O-CH₂ (Hb)

~3.35 m 1H CH (epoxide)

~2.90 dd 1H CH₂ (epoxide, Ha')

~2.75 t 1H CH₂ (epoxide, Hb')

Note: Spectra are typically recorded in CDCl₃. Chemical shifts and coupling constants may

vary slightly depending on the solvent and instrument.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for (R)-Glycidyl phenyl ether

Chemical Shift (δ) ppm Assignment

~158.5 Ar-C (quaternary, C-O)

~129.5 Ar-C (CH)

~121.2 Ar-C (CH)

~114.6 Ar-C (CH)

~68.7 O-CH₂

~50.1 CH (epoxide)

~44.6 CH₂ (epoxide)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for (R)-Glycidyl phenyl ether
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

3100-3000 Medium Aromatic C-H stretch

3000-2850 Medium Aliphatic C-H stretch

~1600, ~1500 Strong Aromatic C=C stretch

~1240 Strong Aryl-O stretch (asymmetric)

~1040 Strong C-O-C stretch (ether)

~915, ~840 Strong
Epoxide ring vibrations (C-O

stretch)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for (R)-Glycidyl phenyl ether

m/z Proposed Fragment

150 [M]⁺ (Molecular Ion)

133 [M - OH]⁺

94 [C₆H₅OH]⁺ (Phenol)

77 [C₆H₅]⁺ (Phenyl)

57 [C₃H₅O]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for (R)-Glycidyl phenyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of (R)-Glycidyl phenyl ether (typically 5-25 mg) is dissolved in a deuterated solvent

(e.g., 0.5-0.7 mL of CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are

recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical
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shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard (0.00 ppm).

Infrared (IR) Spectroscopy
The IR spectrum of liquid (R)-Glycidyl phenyl ether can be obtained using the neat liquid film

method. A drop of the compound is placed between two salt plates (e.g., NaCl or KBr) to form a

thin film. The spectrum is then recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source. A dilute solution of (R)-Glycidyl phenyl ether in a volatile organic solvent (e.g.,

methanol or dichloromethane) is introduced into the instrument. The resulting mass-to-charge

ratios (m/z) of the molecular ion and fragment ions are recorded.

Spectroscopic Data Interpretation Workflow
The logical workflow for the interpretation of spectroscopic data to elucidate and confirm the

structure of (R)-Glycidyl phenyl ether is illustrated in the following diagram.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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